N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
Description
The target compound features a 1,3-thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a methyl group. The acetamide moiety is modified at the 2-position with a 4-methylbenzenesulfonyl (tosyl) group.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-4-10-17(11-5-13)28(24,25)12-18(23)21-20-22-19(14(2)27-20)15-6-8-16(26-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCSJJGOPHFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenyl isothiocyanate with 2-amino-4-methylthiazole under specific conditions to form the thiazole ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product .
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s sulfonyl group also plays a crucial role in its biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Modifications to the Sulfonyl Group
The sulfonyl group is a critical pharmacophore influencing solubility, electronic properties, and target binding. Key analogs include:
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide () :
2-(Benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide () :
*Hypothetical calculation based on structural similarity.
Replacement of Sulfonyl with Other Functional Groups
Alternative modifications to the acetamide side chain significantly alter physicochemical profiles:
- N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (): Replaces sulfonyl with a morpholine ring. Molecular weight: 347.43 g/mol; Formula: C₁₇H₂₁N₃O₃S .
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(tetrazol-1-yl)acetamide () :
| Compound (Reference) | Acetamide Modification | Key Property Change |
|---|---|---|
| Morpholine analog | Morpholin-4-yl | Increased solubility |
| Tetrazole analog | Tetrazol-1-yl | Enhanced hydrogen bonding |
Alterations to the Acetamide Chain
Chain length and flexibility impact lipophilicity and binding kinetics:
Implications for Drug Design
- Electron-Withdrawing Groups (e.g., fluorine) : Improve metabolic stability and target binding .
- Alkyl Chain Extensions : Balance lipophilicity and bioavailability .
Further studies are needed to correlate structural modifications with specific biological activities, such as enzyme inhibition or receptor binding.
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for contributing to anti-inflammatory and anticancer activities by inhibiting specific kinases and modulating cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds featuring thiazole rings have been shown to inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 15.0 | Apoptosis Induction |
| Thiazole Derivative B | A549 (Lung Cancer) | 10.5 | Cell Cycle Arrest |
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.
Case Study: Anti-inflammatory Effects
A study involving the treatment of lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound significantly reduced levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the methoxy group on the phenyl ring and the thiazole structure are critical for enhancing potency against specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Addition | Increased solubility and bioavailability |
| Thiazole Ring Substitution | Enhanced kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
